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Compound of Interest

Compound Name: 3,3-Dimethyl-1-octene

Cat. No.: B15438872 Get Quote

A Spectroscopic Showdown: 3,3-Dimethyl-1-octene
and Its Constitutional Isomers
In the world of organic chemistry, compounds with the same molecular formula but different

structural arrangements, known as constitutional isomers, often exhibit distinct physical,

chemical, and spectroscopic properties. This guide provides a detailed comparative analysis of

the spectroscopic characteristics of 3,3-Dimethyl-1-octene and a selection of its constitutional

isomers: 4,5-Dimethyl-1-octene, and 2-Ethyl-1-octene. By examining their Infrared (IR), Nuclear

Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, we can

elucidate the structural nuances that give each molecule its unique spectral fingerprint. This

information is invaluable for researchers in fields ranging from synthetic chemistry to drug

development for the precise identification and characterization of these compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 3,3-Dimethyl-1-octene and

its selected constitutional isomers.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

3,3-Dimethyl-1-octene ~3077, ~1642, ~910, ~990
=C-H stretch, C=C stretch, C-H

bend (out-of-plane)

4,5-Dimethyl-1-octene ~3078, ~1641, ~911, ~993
=C-H stretch, C=C stretch, C-H

bend (out-of-plane)

2-Ethyl-1-octene ~3078, ~1645, ~888
=C-H stretch, C=C stretch, C-H

bend (out-of-plane)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical

Shifts, δ)

Compound
Vinylic Protons (δ,
ppm)

Allylic Protons (δ,
ppm)

Alkyl Protons (δ,
ppm)

3,3-Dimethyl-1-octene
5.7-5.9 (1H, m), 4.8-

5.0 (2H, m)
- 0.8-1.4 (17H, m)

4,5-Dimethyl-1-octene
5.6-5.8 (1H, m), 4.9-

5.1 (2H, m)
~2.0 (1H, m) 0.8-1.6 (16H, m)

2-Ethyl-1-octene ~4.7 (2H, s) ~2.0 (2H, q) 0.8-1.4 (16H, m)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical

Shifts, δ)
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Compound
Vinylic Carbons (δ,
ppm)

Allylic Carbons (δ,
ppm)

Alkyl Carbons (δ,
ppm)

3,3-Dimethyl-1-octene ~146, ~110 ~37
~38, ~32, ~30, ~29,

~23, ~14

4,5-Dimethyl-1-octene ~143, ~112 ~45, ~37
~34, ~29, ~23, ~20,

~14, ~11

2-Ethyl-1-octene ~150, ~108 ~31
~40, ~29, ~27, ~23,

~14, ~12

Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)

Compound Molecular Ion (M⁺) Base Peak (m/z)
Key Fragment Ions
(m/z)

3,3-Dimethyl-1-octene 140 69 41, 55, 83, 111

4,5-Dimethyl-1-octene 140 41 55, 69, 83, 97

2-Ethyl-1-octene 140 55 41, 69, 83, 111

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for each key experiment.

Infrared (IR) Spectroscopy
A thin film of the neat liquid sample was prepared by placing a drop of the compound between

two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded

using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400

cm⁻¹. A background spectrum of the clean plates was recorded and automatically subtracted

from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a proton frequency of

300 MHz or higher. Samples were prepared by dissolving approximately 5-10 mg of the

compound in about 0.6 mL of deuterated chloroform (CDCl₃), which also served as the internal

standard (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm). ¹H NMR data are reported as chemical shifts in

parts per million (ppm) downfield from tetramethylsilane (TMS), with multiplicity (s = singlet, d =

doublet, t = triplet, q = quartet, m = multiplet) and integration. ¹³C NMR spectra were typically

recorded with proton decoupling, and chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)
Mass spectra were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). The

sample was introduced into the GC, which was equipped with a capillary column (e.g., DB-

5ms). The GC oven temperature was programmed to ramp from an initial temperature (e.g., 50

°C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. The separated

components then entered the mass spectrometer, which operated in electron ionization (EI)

mode at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments were recorded.

Visualizations
The following diagrams illustrate the logical relationships and experimental workflows

discussed in this guide.

Relationship between Molecular Structure and Spectroscopic Data
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Caption: Structure dictates the unique spectroscopic fingerprint.

General Experimental Workflow for Spectroscopic Analysis
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Caption: From sample to structure: a spectroscopic workflow.

To cite this document: BenchChem. [Spectroscopic comparison of 3,3-Dimethyl-1-octene
with its constitutional isomers]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15438872?utm_src=pdf-body-img
https://www.benchchem.com/product/b15438872?utm_src=pdf-body-img
https://www.benchchem.com/product/b15438872#spectroscopic-comparison-of-3-3-dimethyl-1-octene-with-its-constitutional-isomers
https://www.benchchem.com/product/b15438872#spectroscopic-comparison-of-3-3-dimethyl-1-octene-with-its-constitutional-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15438872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15438872#spectroscopic-comparison-of-3-3-
dimethyl-1-octene-with-its-constitutional-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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